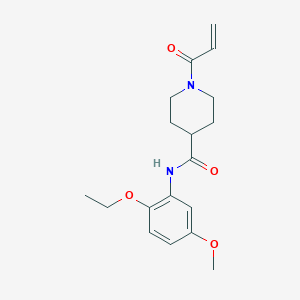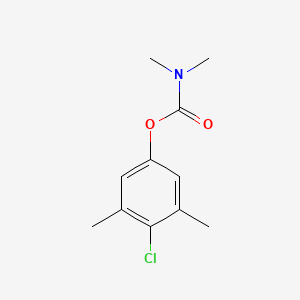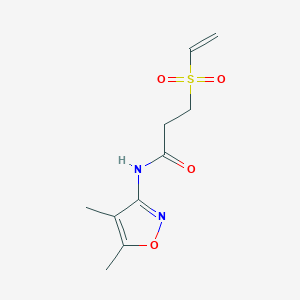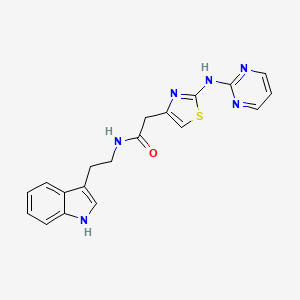![molecular formula C14H16N6O3S B2862737 N-(5-methylisoxazol-3-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 891123-80-1](/img/structure/B2862737.png)
N-(5-methylisoxazol-3-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and rings, including an isoxazole ring and a triazolopyrimidine ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual ring structures, followed by their coupling and further functionalization. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains an isoxazole ring, which is a five-membered ring with two non-carbon atoms (one oxygen and one nitrogen), and a triazolopyrimidine, which is a fused ring system containing four nitrogen atoms. These types of structures can have interesting chemical properties and are often found in pharmaceuticals .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups can make a compound soluble in water, while nonpolar groups can make it soluble in organic solvents. The melting point, boiling point, and other physical properties depend on the strength of the intermolecular forces, which in turn depend on the molecular structure .科学的研究の応用
Synthesis of Novel Heterocycles
Research has demonstrated the utility of related compounds in synthesizing a variety of novel heterocyclic structures. For example, compounds incorporating thiadiazole moieties have been synthesized and evaluated for their insecticidal properties against the cotton leafworm, Spodoptera littoralis, showcasing potential agricultural applications (Fadda et al., 2017). Similarly, derivatives of s-Triazolo[4,3-a]pyridines and s-Triazolo[4,3-a]pyrimidines have been synthesized and tested for their amplifying effects on phleomycin against E. coli, indicating potential for medical research applications (Brown et al., 1978).
Antimicrobial and Antitumor Activities
Several studies have focused on creating compounds with significant antimicrobial and antitumor potential. For instance, enaminones were used as building blocks for synthesizing substituted pyrazoles, showcasing antitumor and antimicrobial activities, pointing towards their potential use in developing new therapeutic agents (Riyadh, 2011). Another study synthesized 3-heteroarylindoles, exploring their anticancer potential, which further underscores the role of such compounds in medicinal chemistry and cancer research (Abdelhamid et al., 2016).
Chemical Reactions and Mechanisms
Research has also delved into the chemical reactions and mechanisms involving similar compounds, such as the synthesis of fused isolated azoles and N-heteroaryl derivatives based on thieno[d]pyrimidines, indicating the versatility and potential of these compounds in synthesizing a wide range of chemical entities for various applications (El Azab & Elkanzi, 2014).
作用機序
The mechanism of action of a compound depends on its biological target. Many drugs work by interacting with proteins in the body, such as enzymes or receptors. The isoxazole and triazolopyrimidine rings in this compound could potentially allow it to bind to such targets, but without specific experimental data, it’s impossible to say for sure .
Safety and Hazards
将来の方向性
Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could be tested for activity against various biological targets to see if it has potential as a drug. Alternatively, it could be used as a building block for the synthesis of other complex molecules .
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O3S/c1-3-4-9-6-11(21)16-13-17-18-14(20(9)13)24-7-12(22)15-10-5-8(2)23-19-10/h5-6H,3-4,7H2,1-2H3,(H,15,19,22)(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWIJKABMKJBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B2862658.png)
![2-(2,4-dichlorophenoxy)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2862659.png)

![N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2862661.png)
![3-methyl-N-(2-phenylphenyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2862662.png)

![8,9-Dimethoxy-2-methyl-5-[(4-nitrobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2862664.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B2862665.png)
![(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2862670.png)
![2-(4-chlorobenzamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2862672.png)
![N,N-Dimethyl-2-(pyrazolo[1,5-a]pyrazin-4-yloxy)cyclohexan-1-amine](/img/structure/B2862674.png)
